molecular formula C10H11NO2 B1593239 3-(2-Methoxyethoxy)benzonitrile CAS No. 80407-67-6

3-(2-Methoxyethoxy)benzonitrile

Cat. No. B1593239
CAS RN: 80407-67-6
M. Wt: 177.2 g/mol
InChI Key: QBSDNRJPVUFLJW-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzonitrile (MEMBN) is an organic compound with the molecular formula C8H10N2O2. It is a colorless, water-soluble liquid that has a sweet, fruity odor. MEMBN has been studied for its potential applications in the fields of medicinal chemistry and materials science. In particular, its unique chemical structure makes it a useful reagent for synthesizing other compounds.

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary : 3-(2-Methoxyethoxy)benzonitrile has been used in [3+2] cycloaddition reactions involving benzonitrile N-oxide .
  • Methods : The regiochemistry of [3+2] cycloaddition processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
  • Results : The analysis shows that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes can be classified as strong electrophiles and marginal nucleophiles .

Application in Synthesis

  • Field : Chemical Synthesis
  • Summary : 3,4-Bis(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-bis(2-methoxyethoxy)benzaldehyde .
  • Methods : 3,4-Bis(2-methoxyethoxy)benzaldehyde and hydroxylamine hydrochloride were conducted in formic acid using a certain amount of pyridine as a catalyst .
  • Results : The reaction can be finished within 1 hour .

Application in Organic Electronics

  • Field : Organic Electronics
  • Summary : Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles have been synthesized and their optical and electrochemical properties were compared .
  • Methods : Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed .
  • Results : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% . As the compounds had suitable solid-state quantum yields, their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

Application in Organic Synthesis

  • Field : Organic Synthesis
  • Summary : 3,4-Bis(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-bis(2-methoxyethoxy)benzaldehyde .
  • Methods : The traditional synthetic method required harsh reaction conditions and long reaction times .
  • Results : The reaction can be finished within 1 hour .

Application in Organic Electronics

  • Field : Organic Electronics
  • Summary : Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles have been synthesized and their optical and electrochemical properties were compared .
  • Methods : Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed .
  • Results : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% . As the compounds had suitable solid-state quantum yields, their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

properties

IUPAC Name

3-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSDNRJPVUFLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640985
Record name 3-(2-Methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)benzonitrile

CAS RN

80407-67-6
Record name 3-(2-Methoxyethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80407-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Dai, K Hartandi, Z Ji, AA Ahmed… - Journal of medicinal …, 2007 - ACS Publications
In our continued efforts to search for potent and novel receptor tyrosine kinase (RTK) inhibitors as potential anticancer agents, we discovered, through a structure-based design, that 3-…
Number of citations: 225 pubs.acs.org

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